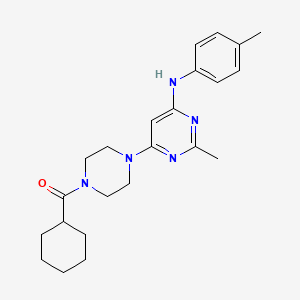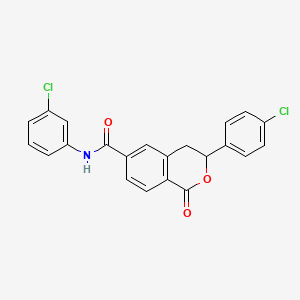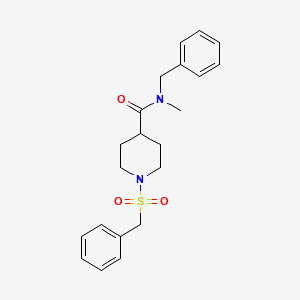
Cyclohexyl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexane moiety, and a pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cyclohexane Moiety Introduction: The cyclohexane group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate catalyst such as aluminum chloride.
Pyrimidine Core Construction: The pyrimidine core is constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is optimized for scalability and cost-effectiveness. This typically involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: Interact with specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in disease progression.
Modulate Signaling Pathways: Affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
Structural Features: The unique combination of the piperazine ring, cyclohexane moiety, and pyrimidine core distinguishes it from other compounds.
Chemical Reactivity: Its diverse chemical reactivity allows for a wide range of modifications and applications.
Therapeutic Potential: The compound’s potential therapeutic applications make it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C23H31N5O |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
cyclohexyl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O/c1-17-8-10-20(11-9-17)26-21-16-22(25-18(2)24-21)27-12-14-28(15-13-27)23(29)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3,(H,24,25,26) |
Clave InChI |
XDWOELHMWDWKTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11334871.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B11334874.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11334880.png)
![1-(4-ethoxyphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11334882.png)
![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11334883.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11334896.png)
![5-(4-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334897.png)

![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11334924.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11334940.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)
